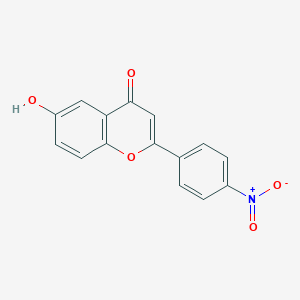

Nitrogenistein

Beschreibung

BenchChem offers high-quality Nitrogenistein suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nitrogenistein including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-hydroxy-2-(4-nitrophenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO5/c17-11-5-6-14-12(7-11)13(18)8-15(21-14)9-1-3-10(4-2-9)16(19)20/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCGOBHFOXZJDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407890 | |

| Record name | Nitrogenistein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39679-60-2 | |

| Record name | Nitrogenistein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Genistein's Convergence on Apoptotic Signaling: A Technical Guide for Researchers

This guide provides an in-depth exploration of the molecular signaling pathways through which genistein, a prominent isoflavone found in soy, exerts its pro-apoptotic effects. Designed for researchers, scientists, and drug development professionals, this document elucidates the core mechanisms of genistein-induced apoptosis, offering both foundational knowledge and practical methodologies for its investigation.

Introduction: Genistein as a Modulator of Programmed Cell Death

Genistein (4′,5,7-trihydroxyisoflavone) has garnered significant attention for its potential as a chemopreventive and therapeutic agent due to its ability to induce apoptosis in various cancer cell types.[1][2][3] Its pleiotropic effects stem from its capacity to interact with and modulate a multitude of intracellular signaling cascades that govern cell fate. Understanding these intricate pathways is paramount for harnessing the full therapeutic potential of genistein and for the development of novel anti-cancer strategies. This guide will dissect the principal signaling networks targeted by genistein to initiate and execute the apoptotic program.

Core Apoptotic Signaling Pathways Modulated by Genistein

Genistein orchestrates apoptosis through a multi-pronged approach, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Furthermore, it modulates key upstream signaling cascades that regulate the expression and activity of critical apoptotic factors.

The Intrinsic (Mitochondrial) Pathway: A Central Hub for Genistein's Action

The intrinsic pathway is a primary target of genistein's pro-apoptotic activity. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members.

Genistein disrupts the delicate balance between these opposing factions by downregulating the expression of anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins such as Bax.[1][4][5] This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization (MOMP).[6][7] The subsequent release of cytochrome c from the mitochondria into the cytosol initiates the formation of the apoptosome, a multi-protein complex that activates caspase-9, the initiator caspase of the intrinsic pathway.[6][8] Activated caspase-9 then proceeds to cleave and activate executioner caspases, such as caspase-3, which dismantle the cell by degrading a plethora of cellular substrates.[5][9][10][11]

The Extrinsic (Death Receptor) Pathway: An Alternative Route to Apoptosis

Genistein can also trigger apoptosis via the extrinsic pathway, which is initiated by the binding of death ligands to their corresponding receptors on the cell surface.[6][7][12] This includes the interaction of Fas ligand (FasL) or Tumor Necrosis Factor (TNF) with their receptors, Fas and TNFR, respectively.[6][13] This ligand-receptor binding leads to the recruitment of adaptor proteins like Fas-Associated Death Domain (FADD) and the formation of the Death-Inducing Signaling Complex (DISC).[6][14] Within the DISC, pro-caspase-8 is cleaved and activated.[12][14] Active caspase-8 can then directly activate executioner caspases like caspase-3 or cleave the BH3-only protein Bid to truncated Bid (tBid), which in turn activates the intrinsic pathway by promoting Bax/Bak oligomerization.[12]

Upstream Signaling Cascades Targeted by Genistein

Genistein's ability to induce apoptosis is often a consequence of its impact on crucial upstream signaling pathways that regulate cell survival, proliferation, and death.

PI3K/Akt Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival.[8] Akt, a serine/threonine kinase, promotes cell survival by phosphorylating and inactivating several pro-apoptotic proteins, including Bad, and by upregulating anti-apoptotic proteins. Genistein has been shown to inhibit the PI3K/Akt pathway, leading to decreased Akt phosphorylation and activity.[8][15][16][17][18] This inhibition relieves the suppression of pro-apoptotic factors and contributes to the induction of apoptosis.

MAPK Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the ERK, JNK, and p38 MAPK pathways, play complex and often cell-type-dependent roles in apoptosis. Genistein can modulate these pathways to favor apoptosis. For instance, in some cancer cells, genistein suppresses the pro-survival MEK/ERK pathway while activating the pro-apoptotic JNK and p38 MAPK pathways.[1][9][19]

NF-κB Signaling Suppression

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in promoting cell survival and inflammation by upregulating the expression of anti-apoptotic genes, including Bcl-2 and XIAP. Genistein has been demonstrated to inhibit the NF-κB signaling pathway.[15][20][21][22] It can prevent the degradation of IκBα, the inhibitor of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate target gene expression.[20] This suppression of NF-κB activity sensitizes cancer cells to apoptosis.

p53 Pathway Activation

The tumor suppressor protein p53 is a critical regulator of the cellular response to stress, including DNA damage. Activation of p53 can lead to cell cycle arrest and apoptosis. Genistein has been shown to induce apoptosis in a p53-dependent manner in some cancer cell lines.[3][23] It can increase the stability and transcriptional activity of p53, leading to the upregulation of p53 target genes involved in apoptosis, such as Bax and PUMA.[3][24] However, it is noteworthy that genistein can also induce apoptosis in a p53-independent manner, highlighting its multifaceted mechanism of action.[25][26]

Experimental Protocols for Investigating Genistein-Induced Apoptosis

To validate and further elucidate the mechanisms of genistein-induced apoptosis, a combination of robust experimental techniques is essential.

Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[27][28][29][30][31]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Seed cells at an appropriate density and treat with various concentrations of genistein for desired time points. Include a vehicle-treated control group.

-

Cell Harvesting: For adherent cells, gently detach them using trypsin-EDTA. For suspension cells, collect them by centrifugation. Combine floating and adherent cells to ensure all apoptotic cells are collected.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add Annexin V-FITC (or another fluorochrome conjugate) and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Four populations of cells can be distinguished:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (less common).

-

Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is a crucial technique to investigate the changes in the expression levels of key proteins involved in the apoptotic signaling pathways.[32][33][34]

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

Step-by-Step Methodology:

-

Protein Extraction: Following treatment with genistein, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, p-Akt, total Akt).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Protocol 3: Caspase Activity Assays

Colorimetric or fluorometric assays can be used to directly measure the enzymatic activity of specific caspases.[10][11][35][36][37]

Principle: These assays utilize synthetic substrates that are specifically cleaved by the caspase of interest, releasing a chromophore or fluorophore that can be quantified.

Step-by-Step Methodology:

-

Cell Lysis: After genistein treatment, lyse the cells to release the caspases.

-

Substrate Addition: Add the specific colorimetric or fluorometric substrate for the caspase being assayed (e.g., DEVD for caspase-3, LEHD for caspase-9, IETD for caspase-8).

-

Incubation: Incubate the reaction mixture according to the manufacturer's instructions.

-

Measurement: Measure the absorbance or fluorescence using a microplate reader.

-

Analysis: Calculate the caspase activity based on the signal generated, often normalized to the total protein concentration.

Summary of Key Molecular Targets of Genistein in Apoptotic Signaling

The following table summarizes the key molecular players in genistein-induced apoptosis and the typical effect of genistein on their expression or activity.

| Pathway | Protein | Genistein's Effect |

| Intrinsic Pathway | Bcl-2 | Downregulation[1][5] |

| Bax | Upregulation[1][4] | |

| Cytochrome c | Release from mitochondria[6][8] | |

| Caspase-9 | Activation[5][12] | |

| Caspase-3 | Activation[5][9][10] | |

| PARP | Cleavage[6][12] | |

| Extrinsic Pathway | Fas/FasL | Upregulation[6] |

| Caspase-8 | Activation[12] | |

| PI3K/Akt Pathway | p-Akt | Downregulation[8][15][17] |

| MAPK Pathway | p-ERK | Downregulation (often)[1] |

| p-JNK/p-p38 | Upregulation (often)[9][19] | |

| NF-κB Pathway | NF-κB | Inhibition of nuclear translocation[15][20][21] |

| p53 Pathway | p53 | Upregulation and activation[3][23][24] |

Conclusion

Genistein's ability to induce apoptosis in cancer cells is a result of its intricate interplay with a multitude of signaling pathways. By concurrently targeting the intrinsic and extrinsic apoptotic pathways and modulating key upstream regulators such as PI3K/Akt, MAPK, NF-κB, and p53, genistein effectively shifts the cellular balance towards programmed cell death. The experimental protocols detailed in this guide provide a robust framework for researchers to dissect these complex mechanisms, paving the way for the rational design of genistein-based therapeutic strategies. A thorough understanding of these signaling networks is crucial for advancing the clinical application of this promising natural compound in the fight against cancer.

References

- Genistein induces G2/M cell cycle arrest and apoptosis via ATM/p53-dependent pathway in human colon cancer cells. Semantic Scholar.

-

Genistein Prevents Apoptosis and Oxidative Stress Induced by Methylglyoxal in Endothelial Cells. MDPI. [Link]

-

Molecular Pathways of Genistein Activity in Breast Cancer Cells. PMC - PubMed Central. [Link]

-

Genistein induces cell apoptosis in MDA-MB-231 breast cancer cells via the mitogen-activated protein kinase pathway. PubMed. [Link]

-

The effects of genistein on cell cycle, apoptosis, ER, AR, NF-B, Akt, and MAPK pathways. [Link]

-

Cellular and Molecular Mechanisms Modulated by Genistein in Cancer. PMC - NIH. [Link]

-

Genistein enhances TRAIL-induced apoptosis through inhibition of p38 MAPK signaling in human hepatocellular carcinoma Hep3B cells. PubMed. [Link]

-

Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway. MDPI. [Link]

-

Genistein induces apoptosis by stabilizing intracellular p53 protein through an APE1-mediated pathway. PubMed. [Link]

-

Genistein induces G2/M cell cycle arrest and apoptosis via ATM/p53-dependent pathway in human colon cancer cells. PubMed. [Link]

-

Phytoestrogen genistein inhibits EGFR/PI3K/NF-kB activation and induces apoptosis in human endometrial hyperplasial cells. ResearchGate. [Link]

-

Genistein induces apoptosis by the inactivation of the IGF-1R/p-Akt signaling pathway in MCF-7 human breast cancer cells. PubMed. [Link]

-

Genistein decreases A549 cell viability via inhibition of the PI3K/AKT/HIF‑1α/VEGF and NF‑κB/COX‑2 signaling pathways. PubMed. [Link]

-

Genistein induces apoptotic cell death associated with inhibition of the NF-κB pathway in adult T-cell leukemia cells. PubMed. [Link]

-

Apoptotic effect of genistein on human colon cancer cells via inhibiting the nuclear factor-kappa B (NF-κB) pathway. Semantic Scholar. [Link]

-

Genistein induces cell apoptosis in Bax and p53-independent manner. (a)... ResearchGate. [Link]

-

Genistein as a regulator of signaling pathways and microRNAs in different types of cancers. [Link]

-

p53-independent apoptosis induced by genistein in lung cancer cells. PubMed. [Link]

-

Cell apoptosis measured by annexin V and PI staining with flow... ResearchGate. [Link]

-

Genistein modulates several critical cancer cell signaling pathways to... ResearchGate. [Link]

-

Involvement of both extrinsic and intrinsic apoptotic pathways in apoptosis induced by genistein in human cervical cancer cells. PubMed. [Link]

-

Genistein Induces Receptor and Mitochondrial Pathways and Increases Apoptosis during Bcl-2 Knockdown in Human Malignant Neuroblastoma SK-N-DZ Cells. PMC - NIH. [Link]

-

Genistein inhibits the release of pro-inflammatory substances from macrophages by suppressing potassium loss- and ROS-mediated caspase-1/gasdermin D pathway activation and pyroptotic cell lysis. NIH. [Link]

-

Genistein induces receptor and mitochondrial pathways and increases apoptosis during BCL-2 knockdown in human malignant neuroblastoma SK-N-DZ cells. PubMed. [Link]

-

Molecular Pathways of Genistein Activity in Breast Cancer Cells. MDPI. [Link]

-

Genistein Modulates Signaling Pathways and Targets Several Epigenetic Markers in HeLa Cells. PMC - PubMed Central. [Link]

-

Genistein promotes CHOP-mediated apoptosis via Bax/Bcl-2, and DR5,... ResearchGate. [Link]

-

Caspase-3 activation by genistein in HPrEC and DU145 cells. (A–C) Cells... ResearchGate. [Link]

-

Genistein enhances TLR3-mediated apoptosis and immune signaling in breast cancer cells. [Link]

-

Effects of genistein on apoptosis induction in vitro measured by flow... ResearchGate. [Link]

-

Genistein Induced Apoptosis of Gastric Cancer Cell through Bcl-2 and Caspase-3 Regulation. Clinics in Oncology. [Link]

-

Activation of caspases and cleavage of poly (ADP-ribose) polymerase... ResearchGate. [Link]

-

Genistein promotes apoptosis of lung cancer cells through the IMPDH2/AKT1 pathway. NIH. [Link]

-

Caspase-3 protease activation during the process of genistein-induced apoptosis in TM4 testicular cells. PubMed. [Link]

-

Effects of genistein and pan-caspase inhibitor on cell distribution at... ResearchGate. [Link]

-

High Concentrations of Genistein Decrease Cell Viability Depending on Oxidative Stress and Inflammation in Colon Cancer Cell Lines. MDPI. [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

-

Apoptosis Analysis by Flow Cytometry. Bio-Rad Antibodies. [Link]

-

A: Western blot analysis of the effect of different concentrations of genistein on AR protein expression in LAPC-4 cells. B. ResearchGate. [Link]

-

Extrinsic Pathway of Apoptosis | FAS Ligand Mediated. YouTube. [Link]

-

Regulation of Caspase-8 Activity at the Crossroads of Pro-Inflammation and Anti-Inflammation. MDPI. [Link]

Sources

- 1. Genistein induces cell apoptosis in MDA-MB-231 breast cancer cells via the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Genistein induces G2/M cell cycle arrest and apoptosis via ATM/p53-dependent pathway in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. clinicsinoncology.com [clinicsinoncology.com]

- 6. Genistein Induces Receptor and Mitochondrial Pathways and Increases Apoptosis during Bcl-2 Knockdown in Human Malignant Neuroblastoma SK-N-DZ Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genistein induces receptor and mitochondrial pathways and increases apoptosis during BCL-2 knockdown in human malignant neuroblastoma SK-N-DZ cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Caspase-3 protease activation during the process of genistein-induced apoptosis in TM4 testicular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Involvement of both extrinsic and intrinsic apoptotic pathways in apoptosis induced by genistein in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Regulation of Caspase-8 Activity at the Crossroads of Pro-Inflammation and Anti-Inflammation | MDPI [mdpi.com]

- 15. Molecular Pathways of Genistein Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Genistein induces apoptosis by the inactivation of the IGF-1R/p-Akt signaling pathway in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Genistein decreases A549 cell viability via inhibition of the PI3K/AKT/HIF‑1α/VEGF and NF‑κB/COX‑2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Genistein enhances TRAIL-induced apoptosis through inhibition of p38 MAPK signaling in human hepatocellular carcinoma Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Genistein induces apoptotic cell death associated with inhibition of the NF-κB pathway in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Apoptotic effect of genistein on human colon cancer cells via inhibiting the nuclear factor-kappa B (NF-κB) pathway | Semantic Scholar [semanticscholar.org]

- 22. Genistein as a regulator of signaling pathways and microRNAs in different types of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. Genistein induces apoptosis by stabilizing intracellular p53 protein through an APE1-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. p53-independent apoptosis induced by genistein in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 30. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 31. What stain should I use to analyze apoptosis in flow cytometry? | AAT Bioquest [aatbio.com]

- 32. Genistein enhances TLR3-mediated apoptosis and immune signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. researchgate.net [researchgate.net]

- 35. Genistein inhibits the release of pro-inflammatory substances from macrophages by suppressing potassium loss- and ROS-mediated caspase-1/gasdermin D pathway activation and pyroptotic cell lysis - PMC [pmc.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery, Isolation, and Scientific Application of Genistein from Soy

Abstract

Genistein, a prominent isoflavone predominantly found in soybeans (Glycine max), has garnered significant attention within the scientific community for its multifaceted biological activities. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the journey of genistein from its initial discovery to modern-day isolation protocols and its intricate role in cellular signaling. We will delve into the historical context of its first isolation, detail current state-of-the-art extraction and purification methodologies with an emphasis on the causality behind experimental choices, and explore its well-documented mechanisms of action, thereby providing a solid foundation for future research and therapeutic development.

Historical Perspective: The Unveiling of a Potent Phytoestrogen

The story of genistein begins not with the ubiquitous soybean, but with the dyer's broom (Genista tinctoria). In 1899, this isoflavone was first isolated from this leguminous plant, from which it derives its name.[1][2][3] However, it wasn't until 1926 that its chemical structure was fully elucidated, and its chemical synthesis was first achieved in 1928.[2][4]

The focus shifted to soybeans in 1931 when genistin, the glucoside form of genistein, was first isolated from soybean meal.[5] Early research established that the vast majority of isoflavones in soybeans exist in their glycosylated forms.[5] The pioneering work in the mid-20th century laid the groundwork for understanding that the biological activity of these compounds is largely attributed to their aglycone forms, necessitating a hydrolysis step to cleave the sugar moiety. Initial methods for isolating genistein from soybeans involved rudimentary techniques such as methanol extraction followed by precipitation and multiple recrystallizations to achieve a semblance of purity. The conversion of genistin to genistein was typically accomplished through acid hydrolysis with hydrochloric acid.

Modern Methodologies for the Extraction and Isolation of Genistein from Soy

The journey from raw soybeans to purified genistein for research and pharmaceutical applications requires a multi-step approach. The selection of a particular methodology is often a balance between yield, purity, cost, and environmental impact.

Pre-Extraction Considerations: The Importance of the Starting Material

The concentration of genistein and its glycosides in soybeans can vary depending on the variety, growing conditions, and harvesting time. For laboratory and industrial-scale extraction, defatted soy flour or soy flakes are commonly used as the starting material. The removal of lipids is a critical first step as it prevents interference during the subsequent extraction and purification stages.

Extraction Techniques: From Conventional to Advanced

The goal of extraction is to efficiently liberate isoflavones from the plant matrix. Modern techniques have evolved to enhance efficiency and reduce the reliance on harsh solvents and prolonged extraction times.

This traditional method remains widely used due to its simplicity and scalability. The choice of solvent is critical and is based on the polarity of the target isoflavones.

-

Protocol: Optimized Solvent Extraction of Isoflavones from Defatted Soy Flour

-

Maceration: Suspend defatted soy flour in an aqueous ethanol solution (typically 50-80%).[6][7] The optimal solvent-to-solid ratio is a key parameter to maximize extraction efficiency and should be empirically determined, with ratios around 26.5:1 (v/w) being reported as effective.[6]

-

Heating and Agitation: Heat the mixture to a temperature between 50-75°C with continuous stirring for a duration of 1 to 12 hours.[7][8] The elevated temperature increases the solubility of the isoflavones and improves mass transfer.

-

Filtration: Separate the solid residue from the liquid extract by filtration. The resulting filtrate contains a mixture of isoflavone glycosides and other soluble compounds.

-

-

Causality of Experimental Choices: The use of aqueous ethanol is a deliberate choice. The water component helps to swell the plant material, increasing the surface area for extraction, while the ethanol effectively solubilizes the isoflavones. The optimization of temperature and time is a trade-off between maximizing yield and preventing the degradation of the target compounds.

To overcome the limitations of conventional methods, several advanced techniques have been developed to improve extraction efficiency and reduce processing time and solvent consumption.

-

Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates microjets that disrupt the cell structure, facilitating the release of intracellular contents. UAE can significantly reduce extraction time and temperature compared to conventional methods.[5][9][10] Optimal conditions often involve a specific frequency (e.g., 20 kHz) and duration (e.g., 10-20 minutes).[5][10]

-

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the moisture within the plant material. This rapid, localized heating creates pressure that ruptures the cell walls, leading to a more efficient extraction process.[1][8][11][12] Optimized MAE protocols often specify the microwave power, temperature, and extraction time for maximal yield.[1][8]

-

Supercritical Fluid Extraction (SFE): This green technology utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[3] By manipulating temperature and pressure, the solvating power of the supercritical fluid can be fine-tuned to selectively extract specific compounds. The addition of a co-solvent like ethanol or methanol can enhance the extraction of more polar compounds like isoflavones.[3]

Table 1: Comparison of Genistein Extraction Methods from Soy

| Extraction Method | Typical Solvent(s) | Key Parameters | Advantages | Disadvantages |

| Conventional Solvent Extraction | Aqueous Ethanol/Methanol | Temperature, Time, Solvent:Solid Ratio | Simple, Scalable | Time-consuming, High solvent consumption |

| Ultrasound-Assisted Extraction (UAE) | Aqueous Ethanol/Methanol | Frequency, Time, Temperature | Reduced extraction time and temperature | Potential for localized heating, Equipment cost |

| Microwave-Assisted Extraction (MAE) | Aqueous Ethanol/Methanol | Power, Temperature, Time | Rapid, Reduced solvent consumption | Potential for thermal degradation, Equipment cost |

| Supercritical Fluid Extraction (SFE) | Supercritical CO2 with co-solvent | Pressure, Temperature, Co-solvent % | Environmentally friendly, High selectivity | High initial investment, Can be less effective for polar compounds without co-solvent |

Hydrolysis: Converting Genistin to Genistein

As most isoflavones in the initial extract are in their glycosidic form (genistin), a hydrolysis step is essential to obtain the biologically active aglycone, genistein.

-

Protocol: Hydrochloric Acid Hydrolysis of Genistin

-

Acidification: Adjust the pH of the crude extract to an acidic range (typically pH 1-2) using a strong acid like hydrochloric acid (HCl).

-

Heating: Heat the acidified extract at a controlled temperature (e.g., 80-100°C) for a defined period (e.g., 1-2 hours).

-

Neutralization: After hydrolysis, neutralize the solution to stop the reaction.

-

-

Causality of Experimental Choices: The low pH and high temperature provide the necessary energy to break the glycosidic bond between genistein and its sugar moiety. However, this method can be harsh and may lead to the degradation of a portion of the genistein.

A milder and more specific alternative to acid hydrolysis is the use of β-glucosidase enzymes.[13]

-

Protocol: Enzymatic Hydrolysis of Genistin using β-glucosidase

-

pH and Temperature Adjustment: Adjust the pH and temperature of the extract to the optimal conditions for the specific β-glucosidase being used (e.g., pH 4-5, 37-50°C).[13]

-

Enzyme Addition: Introduce a calculated amount of β-glucosidase to the extract.

-

Incubation: Incubate the mixture with agitation for a sufficient time to allow for complete hydrolysis.[13]

-

Enzyme Inactivation: Inactivate the enzyme by heat treatment or pH adjustment.

-

-

Causality of Experimental Choices: This method leverages the high specificity of the enzyme to cleave the β-glycosidic linkage without the use of harsh chemicals, often resulting in a higher yield of intact genistein. Fermentation of soy products with specific microorganisms that produce β-glucosidase is another effective method for in-situ conversion of genistin to genistein.[14][15]

Purification and Isolation

Following hydrolysis, the crude extract contains genistein along with other isoflavones, sugars, and impurities. Chromatographic techniques are employed to isolate and purify genistein.

-

Protocol: Column Chromatography Purification of Genistein

-

Column Packing: A chromatographic column is packed with a suitable stationary phase, such as silica gel or a macroporous resin.

-

Sample Loading: The concentrated crude extract is dissolved in a minimal amount of solvent and loaded onto the column.

-

Elution: A solvent or a gradient of solvents (e.g., a mixture of n-hexane and ethyl acetate) is passed through the column to separate the components based on their affinity for the stationary phase.[14]

-

Fraction Collection: Fractions are collected and analyzed (e.g., by Thin Layer Chromatography or HPLC) to identify those containing pure genistein.

-

Crystallization: The purified fractions are combined, the solvent is evaporated, and the resulting solid genistein is recrystallized from a suitable solvent system (e.g., ethanol-water) to obtain a highly pure product.

-

-

Preparative Thin Layer Chromatography (TLC) can also be used for small-scale purification, where the band corresponding to genistein is scraped from the plate and the compound is eluted with a suitable solvent.[14]

Scientific Integrity & Logic: The Multifaceted Mechanisms of Genistein

Genistein's therapeutic potential stems from its ability to modulate a multitude of cellular signaling pathways. Its pleiotropic effects are a direct result of its chemical structure, which allows it to interact with various molecular targets.

Estrogenic and Anti-estrogenic Activity

Genistein is classified as a phytoestrogen due to its structural similarity to 17β-estradiol, allowing it to bind to estrogen receptors (ERs), ERα and ERβ.[11][16] This interaction is the basis for its dual role as both an estrogen agonist and antagonist. At low concentrations, genistein can mimic the effects of estrogen, while at higher concentrations, it can compete with estradiol for ER binding, thereby exerting anti-estrogenic effects.[16]

Tyrosine Kinase Inhibition

One of the most well-characterized mechanisms of genistein is its ability to inhibit protein tyrosine kinases (PTKs).[17][18] PTKs are crucial enzymes in signal transduction pathways that regulate cell growth, differentiation, and proliferation. By inhibiting PTKs, genistein can disrupt aberrant signaling in cancer cells.

Modulation of Key Signaling Pathways

Genistein's anticancer, anti-inflammatory, and antioxidant properties are mediated through its influence on several critical signaling pathways.

-

PI3K/Akt/mTOR Pathway: Genistein has been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently overactive in many cancers.[1][2][5] Inhibition of this pathway leads to reduced cell proliferation and survival.[19][20]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another key regulator of cell growth and differentiation. Genistein can modulate the activity of different components of the MAPK family, including ERK, JNK, and p38, to induce cell cycle arrest and apoptosis.[2][5][11][21]

-

NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in the inflammatory response and cell survival. Genistein can suppress the activation of NF-κB, thereby exerting its anti-inflammatory effects and promoting apoptosis in cancer cells.[2][3][14][22][23][24]

Induction of Apoptosis and Cell Cycle Arrest

Genistein can induce programmed cell death (apoptosis) in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[4][5][12] It can also cause cell cycle arrest, primarily at the G2/M phase, by affecting the expression and activity of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[9][17][25][26][27]

Antioxidant and Anti-inflammatory Effects

Genistein exhibits potent antioxidant activity by scavenging free radicals and upregulating the expression of antioxidant enzymes.[28][29] Its anti-inflammatory properties are linked to the inhibition of pro-inflammatory enzymes and cytokines.[3][7][8]

Visualization of Key Processes

Experimental Workflow for Genistein Isolation

Caption: Workflow for the extraction and isolation of pure genistein from soy.

Simplified Overview of Genistein's Action on Major Signaling Pathways

Caption: Genistein's modulatory effects on key cellular signaling pathways.

Conclusion

From its initial discovery in a humble dyer's plant to its current status as a widely researched nutraceutical from soy, genistein has proven to be a molecule of significant scientific interest. This guide has provided a technical framework for understanding the historical context, modern isolation techniques, and the complex molecular mechanisms of this potent isoflavone. The detailed protocols and the elucidation of the causality behind experimental choices are intended to empower researchers to confidently and efficiently work with genistein. As our understanding of its pleiotropic effects on cellular signaling continues to grow, so too will its potential for application in drug development and preventative medicine.

References

-

Genistein—Opportunities Related to an Interesting Molecule of Natural Origin. MDPI. [Link]

-

Genistein - Wikipedia. [Link]

-

Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits. National Institutes of Health. [Link]

-

Genistein - Wikiwand. [Link]

-

High-power ultrasonication-assisted extraction of soybean isoflavones and effect of toasting. Iowa State University Digital Repository. [Link]

-

Continuous Microwave Extraction of Soy Isoflavones for Food Application. LSU AgCenter. [Link]

-

Enhanced extraction of isoflavones from Korean soybean by ultrasonic wave. SciSpace. [Link]

-

Optimization of isoflavones extraction from soybeans using full factorial design | Request PDF. ResearchGate. [Link]

-

Ultrasound-assisted extraction of isoflavones from soy beverages blended with fruit juices. PubMed. [Link]

-

Genistin - Wikipedia. [Link]

-

Microwave Irradiation as a Powerful Tool for Isolating Isoflavones from Soybean Flour. [Link]

-

Genistein inhibits the growth and regulates the migration and invasion abilities of melanoma cells via the FAK/paxillin and MAPK pathways. National Institutes of Health. [Link]

-

Microwave assisted extraction of soy isoflavones. PubMed. [Link]

-

Genistein induces G2/M cell cycle arrest and apoptosis via ATM/p53-dependent pathway in human colon cancer cells. National Institutes of Health. [Link]

-

Mechanism of action of genistein on breast cancer and differential effects of different age stages. Taylor & Francis Online. [Link]

-

The natural tyrosine kinase inhibitor genistein produces cell cycle arrest and apoptosis in Jurkat T-leukemia cells. PubMed. [Link]

-

Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway. MDPI. [Link]

-

Phytoestrogen “Genistein”: Its Extraction and Isolation from Soybean Seeds. Impactfactor. [Link]

-

Genistein induces G2/M cell cycle arrest and apoptosis via ATM/p53-dependent pathway in human colon cancer cells. PubMed. [Link]

-

Molecular effects of genistein on estrogen receptor mediated pathways. PubMed. [Link]

-

Design and Optimization of a Novel Method for Extraction of Genistein. National Institutes of Health. [Link]

-

Genistein Promotes Proliferation of Human Cervical Cancer Cells Through Estrogen Receptor-Mediated PI3K/Akt-NF-κB Pathway. National Institutes of Health. [Link]

-

Response Surface Methodology for Optimization of Genistein Content in Soy Flour and its Effect on the Antioxidant Activity. National Institutes of Health. [Link]

-

Effect of genistein on the phosphorylation of Akt in HCT-116 cells.... ResearchGate. [Link]

-

Effect of dietary genistein on antioxidant enzyme activities in SENCAR mice. Taylor & Francis Online. [Link]

-

Cellular and Molecular Mechanisms Modulated by Genistein in Cancer. MDPI. [Link]

-

Impact of Enzymatic Soymilk Isoflavones Biotransformation for Improved Bioaccessibility and Antioxidant Capacity. Preprints.org. [Link]

-

[The action of PI3K/AKT during genistein promoting the activity of eNOS]. PubMed. [Link]

-

Analysis of soy isoflavones in foods and biological fluids: An overview. [Link]

-

Evaluation of Genistin and Genistein Contents in Soybean Varieties and Soy Protein Concentrate Prepared with 3 Basic Methods. Wiley Online Library. [Link]

-

Genistein suppresses LPS-induced inflammatory response through inhibiting NF-κB following AMP kinase activation in RAW 264.7 macrophages. PubMed. [Link]

-

Understanding the Phytoestrogen Genistein Actions on Breast Cancer: Insights on Estrogen Receptor Equivalence, Pleiotropic Essence and Emerging Paradigms in Bioavailability Modulation. Bentham Science. [Link]

-

Genistein inhibits radiation-induced activation of NF-κB in prostate cancer cells promoting apoptosis and G2/M cell cycle arrest. National Institutes of Health. [Link]

-

Genistein exerts its antioxidant effect by binding to estrogen receptor(s), leading to the rapid activation of ERK1/2 and nuclear factor B (NFB) signaling pathways and a delayed up-regulation of manganese-superoxide dismutase (MnSOD) gene expression in MCF-7 cells. ResearchGate. [Link]

-

Inactivation of NF-kappaB by genistein is mediated via Akt signaling pathway in breast cancer cells. PubMed. [Link]

-

Genistein as antioxidant and antibrowning agents in in vivo and in vitro: A review. PubMed. [Link]

-

Genistein Inhibits NF-kB Activation in Prostate Cancer Cells. ResearchGate. [Link]

Sources

- 1. cellmolbiol.org [cellmolbiol.org]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Frontiers | Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genistein: A Review on its Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genistein: A Review on its Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of genistein on cell cycle and apoptosis of two murine melanoma cell lines | TUP Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 10. mdpi.com [mdpi.com]

- 11. Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Genistein suppresses allergic contact dermatitis through regulating the MAP2K2/ERK pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

- 14. Genistein mitigates oxidative stress and inflammation by regulating Nrf2/HO-1 and NF-κB signaling pathways in hypoxic-ischemic brain damage in neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Global phosphoproteomic effects of natural tyrosine kinase inhibitor, genistein, on signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Molecular effects of genistein on estrogen receptor mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The natural tyrosine kinase inhibitor genistein produces cell cycle arrest and apoptosis in Jurkat T-leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. [The action of PI3K/AKT during genistein promoting the activity of eNOS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Genistein inhibits the growth and regulates the migration and invasion abilities of melanoma cells via the FAK/paxillin and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Genistein inhibits radiation-induced activation of NF-κB in prostate cancer cells promoting apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inactivation of NF-kappaB by genistein is mediated via Akt signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Genistein induces G2/M cell cycle arrest and apoptosis via ATM/p53-dependent pathway in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Genistein induces G2/M cell cycle arrest and apoptosis via ATM/p53-dependent pathway in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Genistein as antioxidant and antibrowning agents in in vivo and in vitro: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Antioxidant Properties of Genistein

Abstract

Genistein, a prominent isoflavone primarily found in soy products, has garnered significant scientific interest for its multifaceted biological activities, chief among them being its potent antioxidant effects.[1][2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key etiological factor in a host of pathologies, including cardiovascular disease, neurodegenerative disorders, and cancer.[3] This technical guide provides an in-depth exploration of the in vitro antioxidant properties of genistein, designed for professionals in research and drug development. We will dissect the molecular underpinnings of its antioxidant capacity, provide detailed, field-proven protocols for its evaluation, and offer insights into the interpretation of the resulting data. The focus is not merely on procedural steps but on the causality behind experimental choices, ensuring a robust and reproducible assessment of genistein's potential as a therapeutic agent.

The Molecular Basis of Genistein's Antioxidant Efficacy

The antioxidant activity of any compound is intrinsically linked to its chemical structure. For genistein (4',5,7-trihydroxyisoflavone), its efficacy is not coincidental but a direct result of its specific molecular architecture.

Structure-Activity Relationship (SAR)

Genistein's polyphenolic structure is the cornerstone of its antioxidant capabilities. Key features include:

-

Hydroxyl Groups (-OH): The presence of hydroxyl groups on the A and B rings are critical. These groups can readily donate a hydrogen atom to a free radical, neutralizing it and terminating the oxidative chain reaction.[4]

-

4'-OH Group: The hydroxyl group at the 4' position on the B-ring is particularly important for high radical-scavenging activity.

-

5,7-OH Groups: The hydroxyl groups at positions 5 and 7 on the A-ring, combined with the C4-keto group, create a configuration that can chelate metal ions, a key indirect antioxidant mechanism.[5]

The delocalization of the resulting phenoxyl radical across the flavonoid's conjugated structure ensures its stability, preventing it from becoming a pro-oxidant.

Core Antioxidant Mechanisms

Genistein combats oxidative stress through a dual approach: direct action on free radicals and indirect modulation of cellular antioxidant systems.

-

Direct Scavenging of Free Radicals: This is the most immediate mechanism. Genistein can directly neutralize highly reactive species like hydroxyl radicals (•OH) and superoxide anions (O₂•⁻).[4][6] Pulse radiolysis studies have shown that genistein reacts with hydroxyl radicals at a diffusion-limited rate, highlighting its potency as a scavenger.[6] This direct interaction prevents these radicals from damaging critical cellular components like DNA, lipids, and proteins.[2][3]

-

Metal Ion Chelation: Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of the highly destructive hydroxyl radical via the Fenton reaction.[7] Genistein's structure allows it to chelate these metal ions, sequestering them and rendering them inactive in this pro-oxidant reaction.[7][8] This is a crucial preventative antioxidant mechanism.

-

Indirect Antioxidant Effects: Beyond direct scavenging, genistein modulates endogenous antioxidant defenses. It can upregulate the expression and activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[9][10] This is often achieved through the activation of signaling pathways like the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway.[3][9] Activation of Nrf2 leads to the transcription of a suite of protective genes, bolstering the cell's overall antioxidant capacity.[9]

Standardized In Vitro Assays for Antioxidant Capacity

To quantify the antioxidant properties of genistein, a panel of assays is required, as no single method can capture the multifaceted nature of antioxidant activity. The following protocols are standard in the field and provide a comprehensive profile when used in combination.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle & Rationale: This is one of the most common and rapid assays.[11] It is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical. DPPH is a violet-colored free radical that, upon reduction by an antioxidant, turns into a yellow-colored, non-radical form.[12] The change in absorbance, typically measured at 517 nm, is inversely proportional to the radical scavenging activity of the sample.[13] The choice of 517 nm corresponds to the maximum absorbance of the DPPH radical.[12] Incubation is performed in the dark to prevent photodegradation of the DPPH radical, ensuring the observed absorbance change is due to the antioxidant's activity alone.[14]

-

Detailed Step-by-Step Protocol:

-

Reagent Preparation:

-

DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol. Store this solution in an amber bottle at 4°C.[13] The solution should be prepared fresh.

-

Genistein Stock Solution (1 mg/mL): Dissolve 10 mg of genistein in 10 mL of methanol or DMSO.

-

Working Concentrations: Prepare a series of dilutions of the genistein stock solution (e.g., 10, 25, 50, 100, 200 µg/mL) using the same solvent.[13]

-

Positive Control: Prepare a similar dilution series of a standard antioxidant like Ascorbic Acid or Trolox.

-

-

Assay Procedure (96-well plate format):

-

Pipette 100 µL of each genistein dilution (or standard/blank) into separate wells of a 96-well microplate.

-

For the blank (control), add 100 µL of the solvent (methanol).[11]

-

Add 100 µL of the 0.1 mM DPPH working solution to all wells.[13]

-

Gently shake the plate and incubate it in the dark at room temperature for 30 minutes.[11][13]

-

Measure the absorbance of each well at 517 nm using a microplate reader.[13]

-

-

Calculation:

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100[11]

-

Plot the % Scavenging against the concentration of genistein to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

-

Principle & Rationale: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[15] The resulting radical has a characteristic blue-green color with maximum absorbance at 734 nm.[15] Antioxidants present in the sample reduce the ABTS•⁺, causing the solution to decolorize. The degree of color loss is proportional to the antioxidant's concentration. This assay is advantageous as it is applicable to both hydrophilic and lipophilic antioxidants and is not significantly affected by pH.[15]

-

Detailed Step-by-Step Protocol:

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[16]

-

Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

-

ABTS•⁺ Radical Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[15]

-

Working ABTS•⁺ Solution: Before the assay, dilute the radical solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm. This standardization is critical for reproducibility.

-

-

Assay Procedure (96-well plate format):

-

Prepare genistein and standard (Trolox) serial dilutions as described for the DPPH assay.

-

Add 20 µL of each genistein dilution (or standard/blank) to separate wells.

-

Add 180 µL of the working ABTS•⁺ solution to all wells.

-

Incubate the plate at room temperature for 6-10 minutes in the dark.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage of inhibition similar to the DPPH assay.

-

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the activity of the sample to that of Trolox.

-

-

FRAP (Ferric Reducing Antioxidant Power) Assay

-

Principle & Rationale: The FRAP assay directly measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[17] The reaction is conducted at an acidic pH (3.6) in the presence of TPTZ (2,4,6-tripyridyl-s-triazine). The reduction of the Fe³⁺-TPTZ complex to the Fe²⁺-TPTZ complex results in the formation of an intense blue color, which is monitored by measuring the change in absorbance at 593 nm.[13] The acidic condition is crucial as it maintains iron solubility and drives the reduction reaction. This assay measures the total reducing power, a significant component of antioxidant activity.

-

Detailed Step-by-Step Protocol:

-

Reagent Preparation:

-

Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g sodium acetate trihydrate in 800 mL water, adjust pH to 3.6 with acetic acid, and bring the final volume to 1 L.[13]

-

TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.[13]

-

Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of distilled water.[13]

-

FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[13]

-

-

Assay Procedure (96-well plate format):

-

Calculation:

-

Construct a standard curve using a known concentration of FeSO₄.

-

The FRAP value of the sample is determined by interpolating its absorbance on the standard curve and is expressed as µM of Fe(II) equivalents.[13]

-

-

Data Interpretation and Comparative Analysis

Quantifying genistein's antioxidant activity allows for comparison with other compounds and provides a benchmark for its potential efficacy.

Quantitative Metrics

-

IC50/EC50: The half-maximal inhibitory/effective concentration. It represents the concentration of genistein required to scavenge 50% of the free radicals (e.g., in the DPPH assay) or to achieve 50% of the maximum reducing effect. A lower IC50 value indicates higher antioxidant potency.

-

TEAC (Trolox Equivalent Antioxidant Capacity): A value that quantifies the antioxidant capacity of a substance relative to the standard antioxidant, Trolox. It is commonly used in assays like ABTS and ORAC.

Reported Antioxidant Activity of Genistein

The antioxidant capacity of genistein can vary depending on the assay used, reflecting the different mechanisms being measured. The following table summarizes representative data from the literature.

| Assay | Metric | Reported Value for Genistein | Standard | Reference(s) |

| DPPH Scavenging | IC50 | 1.89 ± 0.16 mM | Daidzein: 2.81 ± 0.03 mM | [18] |

| ABTS Scavenging | IC50 | ~43.17 µg/mL | - | [19] |

| Hydroxyl Radical Scavenging | IC50 | 0.621 ± 0.028 mM | Daidzein: 0.702 ± 0.012 mM | [18] |

| Superoxide Anion Scavenging | IC50 | 0.391 ± 0.012 mM | Daidzein: 1.924 ± 0.011 mM | [18] |

Note: Direct comparison between different studies should be done with caution due to variations in experimental conditions.

Conclusion and Future Perspectives

This guide provides a comprehensive framework for understanding and evaluating the in vitro antioxidant properties of genistein. The data clearly establish genistein as a potent antioxidant through multiple mechanisms, including direct radical scavenging, metal ion chelation, and the upregulation of endogenous antioxidant enzymes.[1][3][7] The provided protocols for DPPH, ABTS, and FRAP assays represent robust, validated methods for quantifying these activities.

For drug development professionals, these in vitro assays are indispensable first-pass screening tools. However, it is crucial to recognize their limitations. The chemical environment of an in vitro assay is a simplification of the complex cellular milieu. Therefore, promising in vitro results must be validated in more physiologically relevant models, such as cell-based assays (e.g., measuring intracellular ROS) and subsequently in preclinical in vivo studies. Future research should focus on elucidating the bioavailability and metabolic fate of genistein, as these factors will ultimately determine its therapeutic efficacy in combating diseases rooted in oxidative stress.

References

-

MDPI. (n.d.). Critical Review on Molecular Mechanisms for Genistein's Beneficial Effects on Health Through Oxidative Stress Reduction. Retrieved from [Link]

-

NIH. (n.d.). Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits. Retrieved from [Link]

-

PubMed. (n.d.). Genistein as antioxidant and antibrowning agents in in vivo and in vitro: A review. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Antioxidant Activities of Genistein: A Review. Retrieved from [Link]

-

PMC. (2019-12-06). Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Effect of dietary genistein on antioxidant enzyme activities in SENCAR mice. Retrieved from [Link]

-

ResearchGate. (n.d.). Genistein as antioxidant and antibrowning agents in in vivo and in vitro: A review | Request PDF. Retrieved from [Link]

-

PubMed. (n.d.). Radical scavenging properties of genistein. Retrieved from [Link]

-

ResearchGate. (n.d.). Genistein exerts its antioxidant effect by binding to estrogen.... Retrieved from [Link]

-

PubMed. (n.d.). Bioactivity of genistein: A review of in vitro and in vivo studies. Retrieved from [Link]

-

Semantic Scholar. (2020-10-30). Antioxidant Activities of Genistein: A Review. Retrieved from [Link]

-

MDPI. (2022-07-07). High Concentrations of Genistein Decrease Cell Viability Depending on Oxidative Stress and Inflammation in Colon Cancer Cell Lines. Retrieved from [Link]

-

PMC. (n.d.). The effect of genistein on cisplatin induced ototoxicity and oxidative stress. Retrieved from [Link]

-

PubMed. (n.d.). Solvent effects are important in elucidating radical-scavenging mechanisms of antioxidants. A case study on genistein. Retrieved from [Link]

-

PLOS One. (n.d.). Therapeutic mechanisms of genistein in ischemic stroke: A systematic review of in vivo and in vitro studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Iron chelation by isoflavonoids. (a) Genistein, (b) genistin, (c) biochanin A, and (d) prunetin. Retrieved from [Link]

-

ResearchGate. (2025-08-06). (PDF) Antioxidant Activities of Genistein: A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). The effect of different metal chelators on the antiproliferative.... Retrieved from [Link]

-

ResearchGate. (n.d.). Radical DPPH scavenging capacity of 5-OH-isoflavones genistein,.... Retrieved from [Link]

-

PMC - NIH. (n.d.). Response Surface Methodology for Optimization of Genistein Content in Soy Flour and its Effect on the Antioxidant Activity. Retrieved from [Link]

-

PubMed. (2016-01-22). Studies on the antioxidant properties of some phytoestrogens. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated antiproliferative IC 50 values for genistein and the tested complexes on four different human cancer cell lines. Retrieved from [Link]

-

G-Biosciences. (n.d.). FRAP Antioxidant Assay, Cat. # BAQ066. Retrieved from [Link]

-

G-Biosciences. (n.d.). ORAC Assay, Cat. # BAQ073, BAQ074, BAQ075. Retrieved from [Link]

-

MDPI. (n.d.). Comparative EPR Studies on the Influence of Genistein on Free Radicals in Non-Irradiated and UV-Irradiated MCF7, T47D and MDA-MB-231 Breast Cancer Cells. Retrieved from [Link]

-

MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from [Link]

-

ResearchGate. (2025-10-30). Genistein, a soy isoflavone, up-regulates expression of antioxidant genes: involvement of estrogen receptors, ERK1/2, and NFkappaB. Retrieved from [Link]

-

protocols.io. (2019-07-26). ABTS decolorization assay – in vitro antioxidant capacity. Retrieved from [Link]

-

Zen-Bio. (n.d.). FRAP Antioxidant Assay Kit. Retrieved from [Link]

-

protocols.io. (2019-07-02). ABTS decolorization assay – in vitro antioxidant capacity. Retrieved from [Link]

-

PMC. (n.d.). Polyphenols as Potential Metal Chelation Compounds Against Alzheimer's Disease. Retrieved from [Link]

-

IntechOpen. (n.d.). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Retrieved from [Link]

-

MDPI. (2023-02-17). Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. Retrieved from [Link]

-

iGEM. (n.d.). ABTS ASSAY. Retrieved from [Link]

-

ResearchGate. (n.d.). STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS This is the Standard Operating Procedure for conduct. Retrieved from [Link]

-

Zen-Bio. (2021-06-01). ORAC Antioxidant Assay Kit. Retrieved from [Link]

-

Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]

Sources

- 1. Genistein as antioxidant and antibrowning agents in in vivo and in vitro: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioactivity of genistein: A review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Radical scavenging properties of genistein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of genistein on cisplatin induced ototoxicity and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method | Semantic Scholar [semanticscholar.org]

- 9. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Response Surface Methodology for Optimization of Genistein Content in Soy Flour and its Effect on the Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 17. zen-bio.com [zen-bio.com]

- 18. Studies on the antioxidant properties of some phytoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ijpsm.com [ijpsm.com]

pharmacokinetics and bioavailability of genistein in vivo

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Genistein In Vivo

Authored by: Gemini, Senior Application Scientist

Abstract

Genistein, a prominent isoflavone found in soy products, has garnered significant scientific interest for its potential therapeutic effects, including chemopreventive, anti-inflammatory, and antioxidant properties.[1][2] However, the translation of its in vitro bioactivity to in vivo efficacy is complicated by its complex pharmacokinetic profile and notoriously low oral bioavailability.[1][2][3][4] This technical guide provides a comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) of genistein, synthesizes quantitative data from key preclinical and clinical studies, and offers detailed protocols for conducting robust in vivo pharmacokinetic evaluations. It is intended for researchers, scientists, and drug development professionals seeking to navigate the challenges and unlock the therapeutic potential of this promising natural compound.

The Pharmacokinetic Puzzle: Understanding Genistein's Journey in the Body

Genistein (4',5,7-trihydroxyisoflavone) is a phytoestrogen that has been linked to a lower incidence of certain cancers in populations with soy-rich diets.[1] Despite promising preclinical data, its clinical utility is often hampered by plasma and tissue concentrations that are much lower than the IC50 values observed in vitro.[1] This discrepancy is a direct consequence of its extensive in vivo processing. A thorough understanding of its ADME properties is therefore not merely academic but a critical prerequisite for designing effective therapeutic strategies.[2][3][5] This guide will dissect the in vivo fate of genistein, from ingestion to elimination.

Absorption: The Gateway to Systemic Exposure

The journey of genistein begins in the gastrointestinal (GI) tract. In its natural form in soy, genistein is often present as a glycoside conjugate, primarily genistin.

-

Role of Gut Microbiota: Human digestive enzymes cannot directly hydrolyze the glycosidic bond of genistin. This crucial first step is performed by β-glucosidases produced by the intestinal microbiota.[6] The resulting aglycone (free genistein) is more lipophilic and can be absorbed across the intestinal epithelium.[7] This microbial pre-processing is a major source of inter-individual variability in genistein bioavailability.[7][8]

-

Mechanisms of Uptake: Genistein aglycone is absorbed in the small intestine.[9] Studies using isolated rat small intestine models have demonstrated favorable uptake, with a significant portion of the absorbed genistein being immediately metabolized within the intestinal cells.[9]

-

Further Microbial Metabolism: Unabsorbed genistein can be further metabolized by colonic bacteria into various catabolites, such as dihydrogenistein (DHG) and 4-ethylphenol, which generally exhibit reduced estrogenic potential.[7][8]

Distribution: Reaching the Target Tissues

Once absorbed, genistein and its metabolites enter systemic circulation. The distribution to various tissues is a key determinant of its biological activity.

-

Plasma Protein Binding: Genistein is known to bind to plasma proteins, primarily albumin, which limits the concentration of the free, biologically active form.

-

Tissue Accumulation: Studies in rodents have shown that genistein and its metabolites distribute to various tissues, including the liver, kidney, and reproductive organs. The extent of tissue distribution and accumulation is dose-dependent.

-

Enterohepatic Circulation: After being metabolized in the liver and excreted into the bile, genistein glucuronides can be transported back to the intestine.[10] Here, bacterial β-glucuronidases can hydrolyze them back to the aglycone form, which can then be reabsorbed. This enterohepatic recycling process can contribute to a longer half-life.[1][10]

Metabolism: The Extensive Biotransformation of Genistein

Genistein undergoes extensive first-pass metabolism in both the intestinal wall and the liver, which is the primary reason for the low systemic bioavailability of the free aglycone.[11][12][13]

-

Phase II Conjugation: The principal metabolic pathways are glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.[14][15][16]

-

Glucuronidation: This is the predominant metabolic route.[11][17] The main metabolites formed are genistein-7-O-glucuronide (G-7-G) and genistein-4'-O-glucuronide (G-4'-G).[11][17]

-

Sulfation: Sulfation also occurs, forming sulfate conjugates. The SULT1A1 enzyme, in particular, shows high activity for genistein sulfation.[15]

-

-

Minimal Phase I Metabolism: The involvement of cytochrome P450 (CYP) enzymes in genistein metabolism is considered minor.[7]

The diagram below illustrates the major metabolic pathways for genistein.

Caption: Major Phase II metabolic pathways of genistein.

Excretion: Eliminating Genistein from the Body

Genistein and its conjugated metabolites are primarily eliminated from the body through two main routes:

-

Renal Excretion: The water-soluble glucuronide and sulfate conjugates are readily excreted in the urine.[18] The amount of unconjugated genistein found in urine is typically very low.[18]

-

Biliary Excretion: Metabolites are also excreted into the bile and subsequently eliminated in the feces.[10][18] As mentioned, these biliary metabolites can participate in enterohepatic circulation.

Bioavailability: Quantifying Systemic Exposure

The absolute oral bioavailability of genistein aglycone is consistently reported to be low. However, the bioavailability of total genistein (aglycone + metabolites) is significantly higher, indicating good absorption from the GI tract followed by extensive metabolism.[1]

-

Preclinical Data: In Wistar rats, the absolute bioavailability of free genistein was found to be 6.8%, whereas the total bioavailability exceeded 55%.[1] In FVB mice, the absolute bioavailability of the aglycone was reported as 23.4%.[1]

-

Human Data: In humans, plasma levels of total genistein can reach the low micromolar range, while the free aglycone remains in the nanomolar range.[1] This highlights that the vast majority of circulating genistein is in a conjugated form.

Table 1: Comparative Pharmacokinetic Parameters of Genistein

| Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (Aglycone) | Reference |

| Rat (Wistar) | 4 mg/kg (oral) | ~15 (free) | ~1.5 | ~100 (free) | 6.8% | [1] |

| Mouse (FVB) | 20 mg/kg (oral) | ~1,100 (total) | ~0.25 | ~10,000 (total) | 23.4% | [1] |

| Human | Soy Beverage | ~600-800 (total) | ~6-8 | ~6,000-8,000 (total) | Low (not directly measured) | [14][18] |

Note: Values are approximate and can vary significantly between studies based on formulation, dose, and analytical methods.

In Vivo Experimental Design for Pharmacokinetic Studies

Conducting a rigorous in vivo pharmacokinetic study is essential for evaluating genistein formulations or understanding its disposition. The following protocol outlines a standard approach using a rodent model.

Experimental Workflow Diagram

Caption: Standard workflow for an in vivo pharmacokinetic study.

Step-by-Step Protocol

1. Animal Model Selection and Acclimatization:

-

Rationale: Rodents (rats or mice) are commonly used due to their well-characterized physiology and ease of handling.[12] Sprague-Dawley or Wistar rats are frequent choices.

-

Procedure:

-

House animals in a controlled environment (temperature, humidity, 12-hour light/dark cycle) for at least one week to acclimatize.

-

Provide standard chow and water ad libitum.

-

Fast animals overnight (8-12 hours) before dosing to minimize food-drug interactions, but allow free access to water.

-

2. Dosing and Administration:

-

Rationale: Oral gavage is the most common route for mimicking human dietary intake. An intravenous (IV) group is required to determine absolute bioavailability.

-

Procedure:

-

Prepare the genistein formulation (e.g., suspension in 0.5% carboxymethylcellulose).

-

Accurately weigh each animal to calculate the precise dose volume.

-

Administer the dose via oral gavage for the oral group.

-

For the IV group, administer a known concentration of genistein (solubilized, e.g., in DMSO/saline) via tail vein injection.

-

3. Blood Sample Collection:

-

Rationale: Serial blood sampling is necessary to construct a plasma concentration-time curve. Time points should be chosen to capture the absorption, distribution, and elimination phases.

-

Procedure:

-

Collect blood samples (~50-100 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Use an appropriate collection site (e.g., tail vein, saphenous vein).

-

Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA). Place on ice immediately.

-

4. Plasma Processing and Storage:

-

Rationale: Plasma must be separated promptly to prevent degradation of the analyte and stored properly to ensure sample integrity.

-

Procedure:

-

Centrifuge the blood samples (e.g., 2,000 x g for 10 minutes at 4°C) within 30 minutes of collection.

-

Carefully aspirate the supernatant (plasma) into clean, labeled cryovials.

-

Store plasma samples at -80°C until analysis.

-

5. Bioanalytical Method (LC-MS/MS):

-

Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[17][19][20][21]

-

Sample Preparation:

-

Thaw plasma samples.

-

Add an internal standard (e.g., deuterated genistein or a structurally similar compound like daidzein) to all samples, standards, and quality controls.

-

Precipitate plasma proteins by adding 3-4 volumes of cold acetonitrile or methanol.[12]

-

Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for analysis.

-

-

Quantification:

-

Develop an LC-MS/MS method with optimized chromatography to separate genistein from its metabolites and endogenous interferences.

-

Use Multiple Reaction Monitoring (MRM) mode for highly specific detection and quantification.[12]

-

Prepare a calibration curve using blank plasma spiked with known concentrations of genistein.

-

6. Pharmacokinetic Data Analysis:

-

Rationale: Non-compartmental analysis is a standard method to derive key pharmacokinetic parameters from the plasma concentration-time data.

-

Procedure:

-

Use specialized software (e.g., WinNonlin, Phoenix) to perform the analysis.

-

Calculate key parameters including:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure over time.

-

t1/2 (Half-life): Time required for the plasma concentration to decrease by half.

-

Absolute Bioavailability (F%): Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

-

-

Factors Influencing Genistein Pharmacokinetics

-

Food Matrix and Diet: The presence of fiber can decrease bioavailability, while fats may enhance it.[22][23]